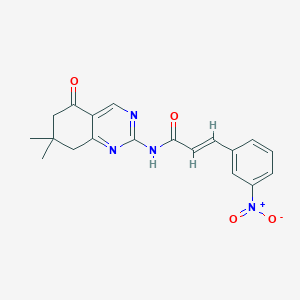![molecular formula C19H17BrN2O4S B14999645 2-[(5-Bromo-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B14999645.png)
2-[(5-Bromo-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE is a complex organic compound that features a combination of thiazole, carbamoyl, and naphthalene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then brominated to introduce the bromo substituent. This intermediate is then reacted with a carbamoyl chloride to form the carbamoyl derivative. The final step involves the esterification of the carbamoyl derivative with 2-(6-methoxynaphthalen-2-yl)propanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo substituent can be reduced to a hydrogen atom, yielding a thiazole derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
[(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamoyl group may form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. The naphthalene moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
[(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE can be compared with other compounds that contain similar functional groups:
[(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(NAPHTHALEN-2-YL)PROPANOATE: Lacks the methoxy group, which may affect its reactivity and binding properties.
[(5-CHLORO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE: Contains a chloro substituent instead of bromo, which can influence its chemical reactivity and biological activity.
[(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)BUTANOATE: Has a butanoate ester instead of propanoate, which may alter its physical and chemical properties.
Propriétés
Formule moléculaire |
C19H17BrN2O4S |
|---|---|
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
[2-[(5-bromo-1,3-thiazol-2-yl)amino]-2-oxoethyl] 2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C19H17BrN2O4S/c1-11(12-3-4-14-8-15(25-2)6-5-13(14)7-12)18(24)26-10-17(23)22-19-21-9-16(20)27-19/h3-9,11H,10H2,1-2H3,(H,21,22,23) |
Clé InChI |
ZHJPRGFJLNVNBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)NC3=NC=C(S3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B14999566.png)
![N-{[4-(2,5-Dimethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide](/img/structure/B14999573.png)
![Methyl 7-(2,5-dimethoxyphenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14999583.png)

![3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B14999589.png)
![7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14999593.png)
![N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide](/img/structure/B14999596.png)
![2-Methoxyethyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14999619.png)
![N-{[4-(2,5-Dimethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3,4,5-triethoxybenzamide](/img/structure/B14999627.png)
![4-[2-[5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl]prop-1-en-1-yl]-2-methoxyphenol](/img/structure/B14999635.png)
![methyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14999642.png)
![N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methoxybenzamide](/img/structure/B14999653.png)
![7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14999661.png)
